molecular formula C12H11FN2O4 B13208407 3-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid

3-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid

Cat. No.: B13208407
M. Wt: 266.22 g/mol
InChI Key: BUGLTQSXUCDHLI-UHFFFAOYSA-N
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Description

3-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is a chemical compound of significant interest in medicinal chemistry and pre-clinical research. Its core structure incorporates a hydantoin (2,5-dioxoimidazolidine) moiety, a privileged scaffold recognized for its versatile biological activities and its role as an inhibitor of various enzymes . Researchers can leverage this compound as a key intermediate or precursor in the design and synthesis of novel bioactive molecules. The structural features of this compound, particularly the 2,5-dioxoimidazolidin-4-yl group, are associated with potent inhibitory activity against metalloproteinases . Compounds based on this scaffold have been investigated as inhibitors of enzymes like ADAMTS-5, a promising target for the development of disease-modifying osteoarthritis drugs (DMOADs) due to its key role in aggrecan degradation in cartilage . Furthermore, structurally related hydantoin derivatives have been explored for their potential as inhibitors of cellular necrosis, opening avenues for therapeutic intervention in related pathological pathways . The 4-fluorophenyl substitution enhances the molecule's potential for target binding and optimizes its physicochemical properties, making it a valuable building block for developing receptor modulators and other pharmacologically active agents . This product is intended for research purposes and is a vital tool for scientists working in drug discovery and chemical biology.

Properties

Molecular Formula

C12H11FN2O4

Molecular Weight

266.22 g/mol

IUPAC Name

3-[1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid

InChI

InChI=1S/C12H11FN2O4/c13-7-1-3-8(4-2-7)15-11(18)9(14-12(15)19)5-6-10(16)17/h1-4,9H,5-6H2,(H,14,19)(H,16,17)

InChI Key

BUGLTQSXUCDHLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(NC2=O)CCC(=O)O)F

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Parameter Description
IUPAC Name 3-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
Molecular Formula C12H11FN2O4
Molecular Weight ~266.22 g/mol
Core Structure Imidazolidine-2,5-dione (hydantoin) ring with fluorophenyl substituent
Functional Groups Fluorophenyl, imidazolidine dione, propanoic acid

The compound’s key reactive centers include the imidazolidine-2,5-dione ring, which is prone to condensation and cyclization reactions, and the carboxylic acid moiety, which offers opportunities for derivatization or salt formation.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the imidazolidine-2,5-dione (hydantoin) core via condensation reactions between appropriately substituted precursors, followed by introduction of the propanoic acid side chain. The key steps generally include:

  • Step 1: Formation of the hydantoin ring through cyclocondensation of amino acid derivatives or urea derivatives with α-halo acids or their esters.
  • Step 2: N-Substitution with a 4-fluorophenyl moiety, often introduced via alkylation or reductive amination.
  • Step 3: Introduction or preservation of the propanoic acid side chain , either through direct use of propanoic acid derivatives or via subsequent hydrolysis.

The reaction conditions require careful control of temperature, solvent choice, and pH to maximize yield and purity.

Specific Synthetic Routes

Cyclocondensation Route Using Amino Acid Derivatives
  • Starting materials : 4-fluoroaniline or 4-fluorobenzylamine, and N-carbamoyl or urea derivatives.
  • Reaction : Condensation with ethyl or methyl esters of 3-bromopropanoic acid or 3-chloropropanoic acid under basic conditions to form the hydantoin ring.
  • Conditions : Typically reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for 6–12 hours.
  • Outcome : Formation of the imidazolidine-2,5-dione ring bearing the 4-fluorophenyl substituent and ester-protected propanoic acid side chain.
N-Alkylation of Preformed Hydantoin
  • Starting materials : Hydantoin or substituted hydantoin derivative.
  • Reaction : N-alkylation with 4-fluorobenzyl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydride.
  • Conditions : Conducted in polar solvents like acetonitrile or DMF at room temperature or mild heating.
  • Outcome : Selective substitution at the N1 position, yielding the fluorophenyl-substituted hydantoin intermediate.
Hydrolysis to Free Acid
  • Reaction : Hydrolysis of ester groups to free carboxylic acid.
  • Conditions : Acidic or basic hydrolysis using aqueous hydrochloric acid or sodium hydroxide under reflux.
  • Outcome : Conversion of ester-protected propanoic acid moiety to the free acid, finalizing the target compound.

Alternative Synthetic Approaches

Data Table Summarizing Key Synthetic Parameters

Synthetic Step Reagents/Precursors Solvent Conditions Yield (%) Notes
Hydantoin ring formation 4-Fluorobenzylamine + 3-halopropanoate DMF, DMSO Reflux, 6-12 h 65-80 Requires inert atmosphere for purity
N-Alkylation Hydantoin + 4-fluorobenzyl bromide Acetonitrile, DMF RT to 60°C, 4-8 h 70-85 Base choice critical for selectivity
Ester hydrolysis Ester intermediate + HCl or NaOH H2O/ethanol Reflux, 3-6 h 80-90 Neutralization and purification required

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the fluorophenyl ring .

Scientific Research Applications

3-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the imidazolidinone ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Positional Isomers of Fluorophenyl Derivatives

  • 3-{1-[(3-Fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic Acid Structural Difference: Fluorine at the meta-position of the benzyl group instead of the para-position. Impact: Positional isomerism may alter electronic distribution and steric interactions, affecting solubility and target binding. Purity: 95% (CAS: 96983-28-7) .

Methoxy-Substituted Analogs

  • 3-{1-[(4-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic Acid Structural Difference: Methoxy group at the para-position (electron-donating) vs. fluorine (electron-withdrawing). Impact: Increased electron density may reduce metabolic oxidation but enhance hydrogen bonding. Molecular weight: 292.29 (CAS: 1955492-68-8) .
  • 3-{1-[(2-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic Acid Structural Difference: Methoxy group at the ortho-position. Impact: Steric hindrance near the imidazolidinone core could disrupt planar conformations critical for activity .

Non-Aromatic Substituents

  • 3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic Acid Structural Difference: Cyclopropyl group replaces the fluorophenyl ring. Impact: Non-aromatic substituent introduces rigidity and alters hydrophobic interactions. Purity: 98% (CAS: 1822506-78-4) .

Complex Heterocyclic Derivatives

  • 3-[1-(2H-1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic Acid Structural Difference: Benzodioxole substituent (bicyclic, electron-rich). Purity: 95% .

Halogenated and Alkyl-Substituted Analogs

  • 3-[1-(3-Chloro-4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic Acid Structural Difference: Chlorine and methyl groups at meta- and para-positions. Impact: Combined steric and electronic effects may improve binding affinity. Purity: 98% (CAS: 1192227-74-9) .

Core-Modified Derivatives

  • 3-(2,5-Dioxoimidazolidin-4-yl)propanoic Acid Structural Difference: Lacks the 4-fluorophenyl group entirely. Purity: 97% (CAS: 5624-26-0) .

Comparative Data Table

Compound Name Substituent Position/Type Molecular Weight Purity CAS Number Key Structural Feature
3-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic Acid para-F 322.28* Fluorophenyl core
3-{1-[(3-Fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic Acid meta-F (benzyl) 322.28 95% 96983-28-7 Benzyl substitution
3-{1-[(4-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic Acid para-OCH₃ (benzyl) 292.29 95% 1955492-68-8 Methoxy electron donation
3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic Acid Cyclopropyl 226.23 98% 1822506-78-4 Non-aromatic substituent
3-[1-(2H-1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic Acid Benzodioxole 356.31 95% Bicyclic oxygenated substituent

*Estimated based on analogs.

Research Findings and Implications

  • Electronic Effects : Fluorine’s electron-withdrawing nature enhances stability and may improve membrane permeability compared to methoxy analogs .
  • Steric Considerations : Ortho-substituted methoxy derivatives show reduced activity due to steric clashes, while para-substituents optimize interactions .
  • Biological Activity : Halogenated analogs (e.g., chloro- and fluoro-substituted) demonstrate enhanced binding to hydrophobic pockets in enzymatic targets .

Biological Activity

3-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is a synthetic compound with notable pharmacological properties. Its structure includes a 2,5-dioxoimidazolidine core, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H11FN2O4
  • Molecular Weight : 266.23 g/mol
  • CAS Number : Not explicitly listed but can be derived from its chemical structure.

The biological activity of this compound primarily involves its interaction with various biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory processes. Specifically, it affects the cyclooxygenase pathway, which is crucial for the synthesis of prostaglandins involved in inflammation and pain response .
  • Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Description Reference
Enzyme InhibitionInhibits cyclooxygenase enzymes, reducing prostaglandin synthesis.
Antimicrobial ActivityExhibits activity against Gram-positive and Gram-negative bacteria.
CytotoxicityShows selective cytotoxic effects on cancer cell lines in vitro.
Anti-inflammatory EffectsReduces inflammation markers in animal models.

Case Studies

  • Anti-inflammatory Effects in Animal Models
    • A study investigated the anti-inflammatory effects of this compound in a rat model of arthritis. Administration resulted in a significant reduction in swelling and inflammatory markers compared to control groups .
  • Cytotoxicity Against Cancer Cells
    • In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .
  • Antimicrobial Efficacy
    • Research showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

What are the recommended synthetic routes for 3-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid?

A modified Debus-Radziszewski reaction is commonly used for imidazolidinone derivatives. For example, condensation of 4-fluorophenyl isocyanate with substituted propanoic acid precursors under basic conditions (e.g., KOH/EtOH) can yield the target compound. Reaction optimization should focus on temperature (60–80°C) and stoichiometric ratios of reactants to minimize byproducts like unreacted intermediates .

What analytical techniques are suitable for characterizing this compound?

  • NMR Spectroscopy : Use DMSO-d₆ as a solvent to resolve peaks for the fluorophenyl group (δ 7.2–7.4 ppm) and imidazolidinone protons (δ 3.2–3.4 ppm). Overlapping signals (e.g., water peaks) require careful baseline correction .
  • UPLC-MS : Electrospray ionization (ESI+) in positive mode can confirm the molecular ion [M+H]⁺, with expected m/z ≈ 295–310 based on analogs .

How should researchers handle safety concerns during synthesis?

While specific safety data for this compound are limited, structurally similar imidazolidinones require:

  • PPE : Lab coats, nitrile gloves, and safety goggles to avoid skin/eye contact.
  • Engineering Controls : Conduct reactions in a fume hood to mitigate inhalation risks.
  • First Aid : Immediate rinsing with water for skin/eye exposure and medical consultation for persistent irritation .

What are the key physicochemical properties to measure experimentally?

Prioritize:

  • Melting Point : Differential scanning calorimetry (DSC) to determine purity.
  • Solubility : Test in polar solvents (e.g., DMSO, methanol) for biological assays.
  • Stability : Monitor degradation under UV light and varying pH (4–9) via HPLC .

How can preliminary toxicity be assessed?

Use in vitro models:

  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293).
  • Ames Test : Bacterial reverse mutation assay to screen for mutagenicity.
  • EC₅₀ : Determine concentration causing 50% enzyme inhibition in target pathways .

Advanced Research Questions

How can contradictory solubility data between studies be resolved?

Contradictions often arise from solvent purity or crystallization conditions. Perform controlled experiments:

  • Hansen Solubility Parameters : Calculate HSPs to identify optimal solvents.
  • Powder X-ray Diffraction (PXRD) : Compare crystal forms (polymorphs) affecting solubility. Statistical DoE (Design of Experiments) can isolate variables like temperature and stirring rate .

What computational methods aid in reaction mechanism elucidation?

  • DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for imidazolidinone ring closure.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. Pair with experimental validation (e.g., kinetic isotope effects) .

How can low synthetic yields be addressed?

Low yields (~10% in some analogs) may stem from side reactions or intermediate instability. Strategies:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve selectivity .

What strategies optimize bioactivity in structure-activity relationship (SAR) studies?

  • Substituent Variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
  • Pharmacophore Mapping : Use Schrödinger’s Phase to align active conformers and identify critical hydrogen-bonding motifs .

How can interdisciplinary approaches enhance research outcomes?

  • Membrane Separation Technologies : Apply CRDC-classified methods (e.g., RDF2050104) to purify the compound from reaction mixtures.
  • Process Control Systems : Implement real-time PAT (Process Analytical Technology) for automated reaction monitoring .

Methodological Notes

  • Data Contradictions : Cross-validate results using orthogonal techniques (e.g., NMR + LC-MS).
  • Safety Compliance : Follow AFG Bioscience guidelines for waste disposal and exposure limits .
  • Ethical Standards : Adhere to APA-style documentation for reproducibility and transparency .

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